molecular formula C8H12Cl2N2 B8190674 6,7-Dihydro-5H-[2]pyrindin-7-ylamine dihydrochloride

6,7-Dihydro-5H-[2]pyrindin-7-ylamine dihydrochloride

Cat. No.: B8190674
M. Wt: 207.10 g/mol
InChI Key: OYOUUGAMAJSUGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dihydro-5H-[2]pyrindin-7-ylamine dihydrochloride is a bicyclic amine salt with a fused pyrindin scaffold. Its synthesis involves the reduction of 5,6-dihydro-[2]pyrindin-7-one oxime using zinc and hydrochloric acid, followed by dihydrochloride salt formation . This compound serves as a key intermediate in medicinal chemistry, particularly for synthesizing carbamate-protected derivatives like (6,7-Dihydro-5H-[2]pyrindin-7-yl)-carbamic acid tert-butyl ester, which are used in drug discovery . The dihydrochloride form enhances solubility and stability, making it suitable for further functionalization.

Properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[c]pyridin-7-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2.2ClH/c9-8-2-1-6-3-4-10-5-7(6)8;;/h3-5,8H,1-2,9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOUUGAMAJSUGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=NC=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Steps

  • Condensation : A mixture of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine undergoes multicomponent reaction under reflux in ethanol.

  • Alkylation : The intermediate is treated with alkylating agents (e.g., 1,2-dibromoethane) in the presence of triethylamine (Et₃N) to introduce substituents.

  • Amination : The final amine group is introduced via nucleophilic substitution or reductive amination.

Key Data

ParameterDetail
Yield70–85%
CatalystBase (e.g., Et₃N)
SolventEthanol or DMF

This method is noted for scalability but requires precise control over reaction stoichiometry.

Boc-Protected Cyclization Strategy

A patent-derived method using tert-butoxycarbonyl (Boc) protection for amine stability during cyclization.

Procedure

  • Boc Protection : Cyclopropane-1-carboxylic acid is protected using Boc anhydride in dichloromethane (DCM).

  • Cyclization : The Boc-protected intermediate undergoes cyclization with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in methanol at 45°C.

  • Deprotection : Boc removal via HCl in dioxane yields the primary amine.

Critical Parameters

StepConditionsYield
Boc ProtectionDCM, 0°C, 2h95%
CyclizationDDQ, MeOH, 45°C, 18h78%
Deprotection4M HCl/dioxane, RT, 1h90%

This method ensures high purity but involves hazardous reagents like DDQ.

Direct Amination of Halogenated Intermediates

Aryl halides are aminated via palladium catalysis.

Steps

  • Halogenation : 6,7-Dihydro-5H-cyclopenta[b]pyridine is brominated at the 7th position using N-bromosuccinimide (NBS).

  • Buchwald-Hartwig Amination : The bromide reacts with ammonia under Pd(OAc)₂/Xantphos catalysis in toluene at 100°C.

7-Bromo derivativePd(OAc)₂, XantphosNH3,Toluene6,7-Dihydro-5H-pyrindin-7-ylamine\text{7-Bromo derivative} \xrightarrow[\text{Pd(OAc)₂, Xantphos}]{\text{NH}_3, \text{Toluene}} \text{6,7-Dihydro-5H-pyrindin-7-ylamine}

Performance Metrics

CatalystLigandYield
Pd(OAc)₂Xantphos65%

This method is limited by intermediate purification challenges.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
MulticomponentScalable, one-potStoichiometric precision needed70–85%
Mn-Catalyzed OxidationHigh chemoselectivityMulti-step75–92%
Boc-ProtectedHigh purityHazardous reagents78–90%
Direct AminationAtom-efficientPalladium cost60–65%

Industrial-Scale Considerations

  • Solvent Choice : Water is preferred for oxidation steps to reduce environmental impact.

  • Catalyst Recycling : Mn(OTf)₂ can be recovered via aqueous extraction, reducing costs.

  • Salt Formation : HCl gas is introduced under controlled conditions to avoid over-acidification.

Emerging Techniques

  • Flow Chemistry : Continuous flow systems improve heat management during exothermic cyclization steps.

  • Enzymatic Amination : Pilot studies use transaminases to convert ketones to amines under mild conditions .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-2pyrindin-7-ylamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines.

Scientific Research Applications

Pharmaceutical Development

The compound serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its applications in drug development are particularly prominent in treating neurological disorders and certain types of cancer.

  • Neuropharmacology: Research indicates that 6,7-dihydro-5H- pyrindin-7-ylamine dihydrochloride may play a role in developing treatments for conditions such as Alzheimer's disease and Parkinson's disease. Its ability to interact with neurotransmitter systems makes it a candidate for further exploration in this area .
  • Oncology: The compound has shown promise as an antitumor agent. In vitro studies suggest it can inhibit cell proliferation and induce apoptosis in various cancer cell lines, making it a potential scaffold for designing new anticancer drugs .

Biochemical Research

In biochemical studies, 6,7-dihydro-5H- pyrindin-7-ylamine dihydrochloride is utilized to investigate receptor interactions and enzyme activities:

  • Receptor Studies: The compound aids researchers in understanding complex biological pathways by serving as a ligand for various receptors involved in signal transduction .
  • Enzyme Activity: It has been employed to study the effects on specific enzymes that play critical roles in metabolic pathways, providing insights into the mechanisms of action for potential therapeutic agents .

Material Science

The unique structural characteristics of 6,7-dihydro-5H- pyrindin-7-ylamine dihydrochloride make it suitable for applications in material science:

  • Polymer Development: Researchers are exploring its potential in creating novel materials, including polymers and coatings that enhance durability and performance .

Agricultural Chemistry

In the realm of agricultural chemistry, this compound is being investigated for its role in formulating agrochemicals:

  • Crop Protection: Studies suggest that 6,7-dihydro-5H- pyrindin-7-ylamine dihydrochloride may contribute to developing pesticides or herbicides that improve crop resilience against pests and diseases .

Diagnostic Tools

The compound is also being researched for its potential application in developing diagnostic assays:

  • Biomarker Detection: Its properties may facilitate the detection of specific biomarkers associated with diseases, aiding in early diagnosis and monitoring of treatment efficacy .

Case Study 1: Antitumor Activity

A study evaluated the efficacy of 6,7-dihydro-5H- pyrindin-7-ylamine dihydrochloride against triple-negative breast cancer models. Results indicated:

  • Tumor Reduction: Treated mice exhibited a tumor size reduction of approximately 40% compared to controls.
  • Mechanistic Insights: Western blot analysis revealed downregulation of anti-apoptotic proteins, supporting its role as an anticancer agent.

Case Study 2: Neuropharmacological Effects

Research involving murine models indicated that administration of the compound improved cognitive functions associated with neurodegenerative diseases:

  • Cognitive Improvement: Mice treated with the compound showed significant enhancements in memory tasks.
  • Biochemical Analysis: Increased levels of neuroprotective factors were observed post-treatment.

Mechanism of Action

The mechanism of action of 6,7-Dihydro-5H-2pyrindin-7-ylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs based on structural features, synthesis, and physicochemical properties.

Table 1: Comparative Analysis of 6,7-Dihydro-5H-[2]pyrindin-7-ylamine Dihydrochloride and Analogs

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Solubility/Storage Key Applications
This compound Bicyclic [2]pyrindin with NH₂·2HCl C₈H₁₂Cl₂N₂ 207.10 (calculated) Not specified; likely polar due to HCl salt Intermediate in drug synthesis
6,7-Dihydro-5H-[1]pyrindin-7-ylamine dihydrochloride Bicyclic [1]pyrindin with NH₂·2HCl C₈H₁₂Cl₂N₂ 207.10 (calculated) Commercial availability (CymitQuimica); polar Research reagent
(R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride Cyclopenta[b]pyridine with NH₂·HCl C₈H₁₁ClN₂ 170.64 Soluble in polar solvents; store at RT Chiral building block in pharmacology
6,7-Dihydroxycoumarin derivatives Coumarin scaffold with dihydroxy groups Variable Variable (e.g., C₉H₆O₄ = 178.14) Hydrophilic due to hydroxyl groups Antioxidant, antimicrobial agents

Key Structural and Functional Differences

Core Scaffold :

  • The target compound and its [1]pyrindin analog differ in the fused ring position ([2] vs. [1]), altering electronic distribution and steric interactions. This impacts reactivity in downstream derivatization .
  • The cyclopenta[b]pyridine analog () lacks a sulfur or oxygen heteroatom in the bicyclic system, reducing polarity compared to pyrindin derivatives .

Synthesis Complexity :

  • The target compound requires oxime formation and reduction steps, whereas cyclopenta[b]pyridine derivatives may involve asymmetric synthesis for chiral centers .

Pharmacological Relevance :

  • 6,7-Dihydroxycoumarin derivatives () exhibit distinct bioactivity (e.g., antioxidant effects) due to their planar aromatic structure, contrasting with the bicyclic amines’ role as synthetic intermediates .

Commercial Availability :

  • The [1]pyrindin analog is marketed as a building block (CymitQuimica), priced at €797/g, reflecting its niche applications . The target compound’s commercial data is unspecified but likely similar in cost due to synthetic complexity.

Research Findings and Implications

  • Reactivity : The [2]pyrindin scaffold’s amine group shows higher nucleophilicity in carbamate formation compared to cyclopenta[b]pyridine analogs, as evidenced by its use in tert-butyl carbamate synthesis .
  • Chiral Utility: The (R)-configured cyclopenta[b]pyridine derivative () highlights the importance of stereochemistry in drug design, whereas the target compound’s non-chiral structure suits broader synthetic applications .
  • Stability : Dihydrochloride salts (target and [1]pyrindin analogs) offer enhanced shelf-life compared to free bases, critical for long-term storage in research settings .

Biological Activity

6,7-Dihydro-5H- pyrindin-7-ylamine dihydrochloride (CAS 535935-84-3) is a compound of significant interest in medicinal chemistry due to its potential applications in pharmacology and biochemistry. This article delves into its biological activity, exploring its mechanisms, efficacy against various diseases, and potential therapeutic applications.

  • Molecular Formula: C8H10N2·2HCl
  • Molecular Weight: 194.10 g/mol

The biological activity of 6,7-dihydro-5H- pyrindin-7-ylamine dihydrochloride primarily revolves around its interaction with various receptors and enzymes. It has been identified as a potential allosteric modulator for muscarinic receptors, influencing neurotransmitter activity and potentially aiding in the treatment of neurological disorders .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity:
    • Preliminary studies have shown that derivatives of this compound demonstrate cytotoxic effects against multiple cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) cells. The compounds exhibited IC50 values indicating significant inhibition of cell growth, particularly in MCF-7 and A549 cell lines .
  • Neuropharmacological Effects:
    • The compound's role as an allosteric modulator suggests it may enhance cholinergic signaling, which is beneficial in treating conditions like Alzheimer's disease. Its interaction with nicotinic acetylcholine receptors has been highlighted as a pathway for developing treatments for cognitive disorders .
  • Antimicrobial Activity:
    • Some studies have reported antimicrobial properties against Gram-positive bacteria, indicating its potential use in developing new antibiotics or adjunct therapies .

Table 1: Efficacy Against Cancer Cell Lines

CompoundCell LineIC50 (μM)Activity Description
6aMCF-76.31High cytotoxicity
6bA5497.95Moderate cytotoxicity
6cHCT-116Not specifiedLow cytotoxicity

These findings suggest that modifications to the pyridine scaffold can enhance anticancer activity, warranting further investigation into structure-activity relationships (SAR) for optimizing therapeutic efficacy.

Case Studies

  • Study on Anticancer Properties:
    A recent study focused on synthesizing various derivatives of the compound and evaluating their anticancer properties through MTT assays. The results indicated that certain derivatives had significantly higher cytotoxicity against MCF-7 and A549 cells compared to others .
  • Neuropharmacological Evaluation:
    In a pharmacological evaluation involving animal models, compounds derived from 6,7-dihydro-5H- pyrindin-7-ylamine were tested for their effects on memory and learning. Results showed improvements in cognitive functions, suggesting potential applications in treating neurodegenerative diseases .

Q & A

Q. What are the key physicochemical properties of 6,7-Dihydro-5H-[2]pyrindin-7-ylamine dihydrochloride, and how are they experimentally determined?

  • Methodological Answer : The compound’s molecular formula (C₇H₁₀N₃·2HCl) and structural features (e.g., bicyclic pyrrolopyrazine core) are validated via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR). For example, 1H^1H-NMR identifies proton environments in the pyrrolidine and pyrazine rings, while X-ray crystallography resolves stereochemistry. PubChem-derived InChI keys (e.g., OBNGJWDRGTWXLN-UHFFFAOYSA-N) ensure reproducibility in cross-referencing databases .

Q. How is this compound synthesized, and what are common optimization challenges?

  • Methodological Answer : Synthesis typically involves cyclocondensation of substituted amines with carbonyl precursors under acidic conditions. A representative protocol (adapted for analogous heterocycles) uses dioxane as a solvent and KOH for deprotonation, achieving yields of ~60–70% after purification via column chromatography. Key challenges include minimizing side reactions (e.g., over-alkylation) and optimizing reaction time/temperature using factorial design (e.g., 2³ full factorial experiments) .

Advanced Research Questions

Q. What computational strategies are effective in predicting reaction pathways for derivatives of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) map potential energy surfaces to identify low-energy intermediates. ICReDD’s integrated approach combines reaction path searches with machine learning to prioritize viable synthetic routes. For example, transition-state analysis predicts regioselectivity in nucleophilic additions to the pyrindine core .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer : Discrepancies in NMR or IR spectra often arise from dynamic effects (e.g., tautomerism) or impurities. Multi-technique validation (e.g., 13C^{13}C-NMR, HSQC, and LC-MS) clarifies structural assignments. For ambiguous peaks, variable-temperature NMR or deuterium exchange experiments differentiate labile protons from artifacts .

Q. What advanced reactor designs improve scalability for this compound’s synthesis?

  • Methodological Answer : Continuous-flow reactors enhance heat/mass transfer for exothermic steps (e.g., cyclization). Computational fluid dynamics (CFD) simulations model flow parameters (e.g., Reynolds number, residence time) to prevent clogging or byproduct formation. Membrane separation technologies (e.g., nanofiltration) further purify intermediates in real time .

Data Contradiction and Analysis

Q. How should researchers interpret conflicting bioactivity data across studies?

  • Methodological Answer : Variability in biological assays (e.g., IC₅₀ values) may stem from differences in cell lines, solvent effects, or assay protocols. Meta-analysis using standardized controls (e.g., % inhibition at fixed concentrations) and multivariate regression isolates confounding variables. Cross-validation with in silico docking (e.g., AutoDock Vina) identifies plausible binding modes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.